2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester
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Overview
Description
2,5-Diazaspiro[34]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3One common approach is to start with a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis may involve multiple steps, including cyclization, functional group transformations, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods may also focus on cost-effective and environmentally friendly processes to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: A related compound with
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl 2-(1,3,6-trioxo-5-phenyl-2,5-diazaspiro[3.4]octan-2-yl)acetate |
InChI |
InChI=1S/C21H18N2O5/c24-17-11-12-21(23(17)16-9-5-2-6-10-16)19(26)22(20(21)27)13-18(25)28-14-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
WJHNEGDKZUOLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)N(C2=O)CC(=O)OCC3=CC=CC=C3)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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